molecular formula C11H13BrO3 B4761912 (5-bromo-2-propoxyphenyl)acetic acid

(5-bromo-2-propoxyphenyl)acetic acid

Cat. No.: B4761912
M. Wt: 273.12 g/mol
InChI Key: RPYBEFZSSFSMFY-UHFFFAOYSA-N
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Description

(5-Bromo-2-propoxyphenyl)acetic acid is a halogenated aromatic acetic acid derivative characterized by a bromine atom at the 5-position, a propoxy group at the 2-position of the phenyl ring, and an acetic acid moiety.

Properties

IUPAC Name

2-(5-bromo-2-propoxyphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO3/c1-2-5-15-10-4-3-9(12)6-8(10)7-11(13)14/h3-4,6H,2,5,7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPYBEFZSSFSMFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)Br)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The uniqueness of (5-bromo-2-propoxyphenyl)acetic acid arises from its specific substitution pattern. Below is a comparative analysis with structurally related compounds, focusing on substituent effects, reactivity, and biological activity.

Table 1: Structural and Functional Comparisons

Compound Name Key Substituents Unique Features Biological/Chemical Implications
2-(5-Bromo-2-fluorophenyl)propanoic acid 5-Br, 2-F, propanoic acid Fluorine’s electronegativity enhances acidity; steric hindrance from propanoic acid Potential cytochrome P450 inhibition
2-(2-Bromo-5-methylphenyl)acetic acid 2-Br, 5-CH₃, acetic acid Methyl group increases lipophilicity; bromine position affects electrophilic substitution Altered pharmacokinetics
(5-Bromo-4-chloro-2-nitrophenyl)acetic acid 5-Br, 4-Cl, 2-NO₂, acetic acid Nitro group enhances electron-withdrawing effects; dual halogens improve stability High reactivity in coupling reactions
2-(5-Bromothiophen-2-yl)acetic acid Thiophene ring, 5-Br, acetic acid Thiophene’s π-conjugation alters electronic properties; bromine aids cross-coupling Antimicrobial activity
2-(4-Bromo-5-chloro-2-fluorophenyl)acetic acid 4-Br, 5-Cl, 2-F, acetic acid Triple halogenation increases steric bulk and polarity Enhanced target specificity in drug design

Substituent Effects on Reactivity

  • Electron-Withdrawing Groups (EWGs): Compounds like (5-bromo-4-chloro-2-nitrophenyl)acetic acid () exhibit heightened reactivity in nucleophilic aromatic substitution due to nitro (-NO₂) and halogen (-Br, -Cl) groups.
  • Steric Hindrance: Methyl or propoxy groups (e.g., 2-(2-bromo-5-methylphenyl)acetic acid ) hinder reactions at the ortho position, directing substitutions to the para or meta positions .
  • Halogen Positioning: Bromine at the 5-position (vs. 4- or 3-positions in analogs like 2-(4-bromo-2-chlorophenyl)acetic acid ) alters electronic distribution, affecting binding to enzymes or receptors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-bromo-2-propoxyphenyl)acetic acid
Reactant of Route 2
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(5-bromo-2-propoxyphenyl)acetic acid

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